molecular formula C29H30N2O4 B10885459 4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide

4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide

Katalognummer: B10885459
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: YNVDLRAHUSDKND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane core, followed by the introduction of the hydroxy, methyl, and phenyl groups through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide shares structural similarities with other cyclohexane derivatives and aromatic amides.
  • Compounds such as 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide and its analogs are often compared for their chemical reactivity and biological activity.

Uniqueness

The uniqueness of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C29H30N2O4

Molekulargewicht

470.6 g/mol

IUPAC-Name

4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H30N2O4/c1-18-11-7-9-15-21(18)30-27(33)25-23(32)17-29(3,35)26(24(25)20-13-5-4-6-14-20)28(34)31-22-16-10-8-12-19(22)2/h4-16,24-26,35H,17H2,1-3H3,(H,30,33)(H,31,34)

InChI-Schlüssel

YNVDLRAHUSDKND-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.